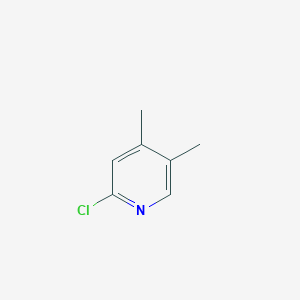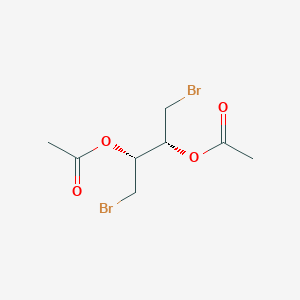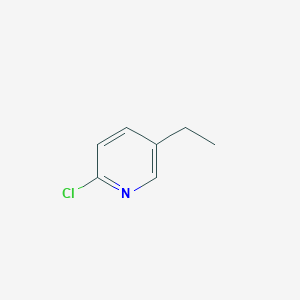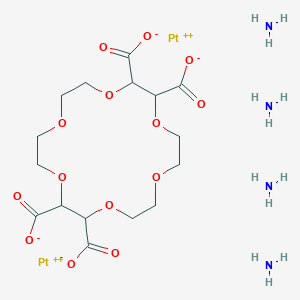
18-Crown-6-tetracarboxybisdiammineplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Crown-6-tetracarboxybisdiammineplatinum(II) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex of platinum (II) with 18-crown-6, a macrocyclic ligand, and two diammine ligands. It has been extensively studied for its potential use in cancer treatment, catalysis, and other biological applications.
Wirkmechanismus
The mechanism of action of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) involves its interaction with DNA. It binds to DNA and forms adducts, which can lead to DNA damage and subsequent cell death. This mechanism is believed to be responsible for its anticancer properties.
Biochemische Und Physiologische Effekte
18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) has been shown to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) in lab experiments is its unique properties, which make it an attractive compound for various applications. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are many potential future directions for research on 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)). One area of research is the development of new cancer treatments based on this compound. Another area of research is the development of new catalysts for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other applications.
In conclusion, 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Synthesemethoden
The synthesis of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) involves the reaction of platinum (18-Crown-6-tetracarboxybisdiammineplatinum(II)) chloride with 18-crown-6 and diammine in an aqueous solution. The reaction is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The unique properties of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) make it an attractive compound for scientific research. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells. It has also been studied for its potential use as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
128163-25-7 |
|---|---|
Produktname |
18-Crown-6-tetracarboxybisdiammineplatinum(II) |
Molekularformel |
C16H20O14Pt2.4H3N |
Molekulargewicht |
894.6 g/mol |
IUPAC-Name |
azane;1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylate;platinum(2+) |
InChI |
InChI=1S/C16H24O14.4H3N.2Pt/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9;;;;;;/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);4*1H3;;/q;;;;;2*+2/p-4 |
InChI-Schlüssel |
UPNUUECRNFDBKC-UHFFFAOYSA-J |
SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].N.N.N.N.[Pt+2].[Pt+2] |
Kanonische SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].N.N.N.N.[Pt+2].[Pt+2] |
Synonyme |
18-crown-6-tetracarboxybisdiammine-platinum(II) 18-crown-6-tetracarboxybisdiammineplatinum(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



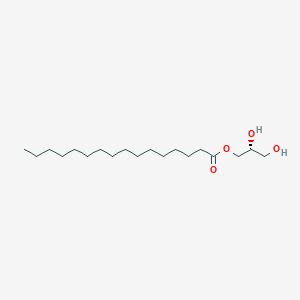
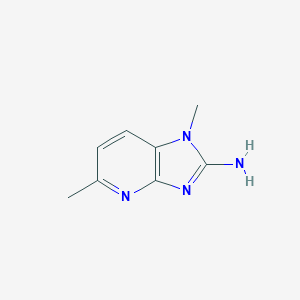
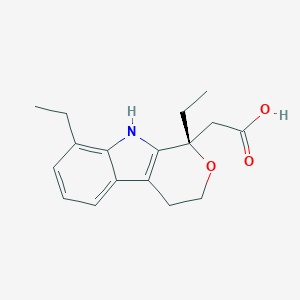
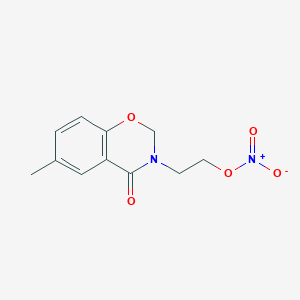
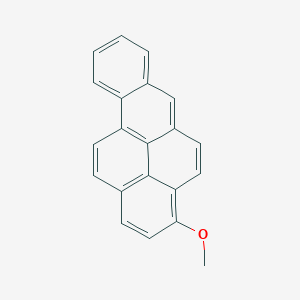
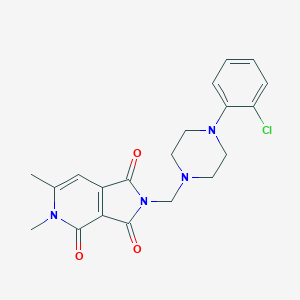
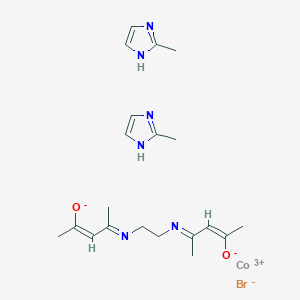
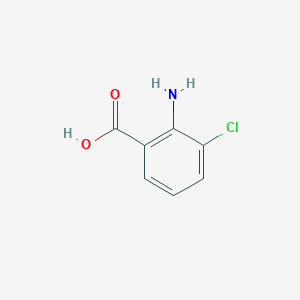
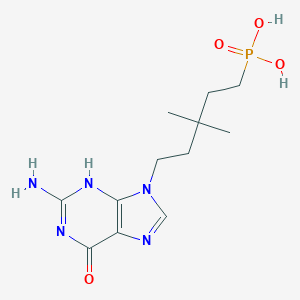
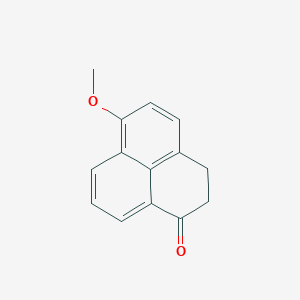
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
